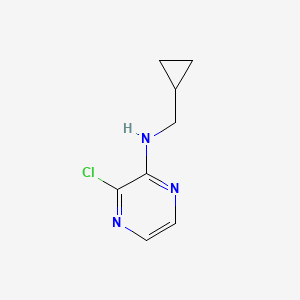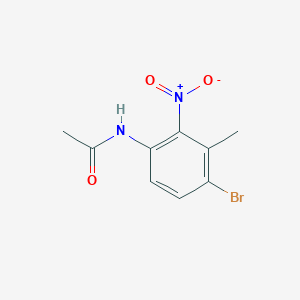
N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide
Übersicht
Beschreibung
N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H8BrN3O3 and a molecular weight of 274.07 . It is also known by other names such as N-(4-bromo-3-methyl-2-nitrophenyl)acetamide and N-(5-bromo-4-methyl-3-nitro-2-pyridinyl)acetamide .
Molecular Structure Analysis
The molecular structure of N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide can be analyzed using various spectroanalytical methods such as NMR and IR . Molecular docking studies can be carried out to study the binding mode of active compounds with receptors .Wissenschaftliche Forschungsanwendungen
Environmental Science and Advanced Oxidation Processes
Research into the degradation of acetaminophen by advanced oxidation processes (AOPs) could provide insights into the environmental applications of related acetamide compounds. AOPs have been used to treat acetaminophen from aqueous media, leading to the generation of various by-products, including acetamide. The study highlights the potential of AOPs in degrading recalcitrant compounds and the environmental implications of the by-products formed (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Toxicology and Environmental Protection
In toxicology, research on acetamide and its derivatives sheds light on the biological effects and potential environmental impact. A comprehensive review of acetamide and its mono- and dimethyl derivatives updates the knowledge on the biological consequences of exposure, suggesting the importance of understanding the environmental toxicology of these materials (Kennedy, 2001). Additionally, the adsorptive elimination of acetaminophen from water has been extensively reviewed, indicating the potential of various adsorbents in removing acetamide-related pollutants from aquatic environments, thereby protecting the ecosystem (Igwegbe et al., 2021).
Chemical Synthesis and Mechanistic Insights
In the field of chemical synthesis, the exploration of photosensitive protecting groups includes discussions on groups such as 2-nitrobenzyl and 3-nitrophenyl, which bear structural resemblances to N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide. These studies demonstrate the utility of such groups in synthetic chemistry, offering potential pathways for the synthesis and manipulation of similar compounds (Amit, Zehavi, & Patchornik, 1974).
Zukünftige Richtungen
The future directions for N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide could involve further studies on its pharmacological activities, especially its antimicrobial and anticancer properties . Additionally, more research could be conducted to improve the synthesis methods and to explore its potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-7(10)3-4-8(11-6(2)13)9(5)12(14)15/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAMFCDBXQSERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-5-methyl-6-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-bromophenyl)methyl]cyclobutanamine](/img/structure/B1464553.png)
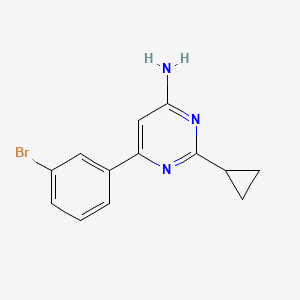
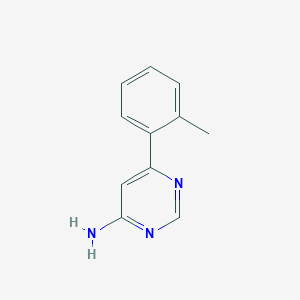
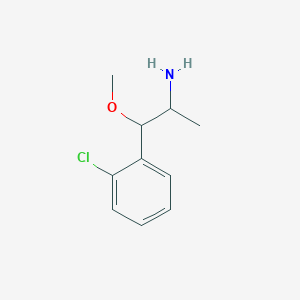
![3-[(2-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1464560.png)
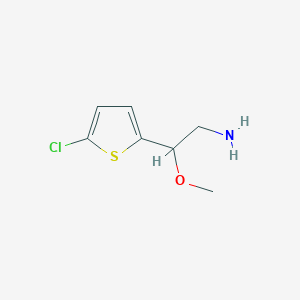
![3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine](/img/structure/B1464564.png)
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B1464566.png)
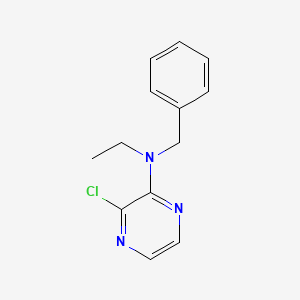

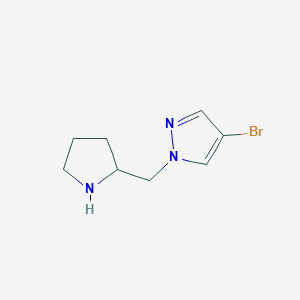
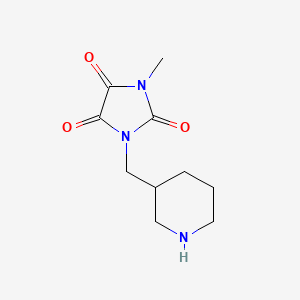
![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)
